N-[2-(1H-pyrrol-1-yl)ethyl]acetamide
Overview
Description
N-[2-(1H-pyrrol-1-yl)ethyl]acetamide is an organic compound with the molecular formula C8H12N2O It is a derivative of pyrrole, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[2-(1H-pyrrol-1-yl)ethyl]acetamide can be synthesized through several methods. One common approach involves the reaction of 2-(1H-pyrrol-1-yl)ethanamine with acetic anhydride under mild conditions. The reaction typically proceeds as follows:
Starting Materials: 2-(1H-pyrrol-1-yl)ethanamine and acetic anhydride.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or ethanol at room temperature.
Procedure: The 2-(1H-pyrrol-1-yl)ethanamine is dissolved in the solvent, and acetic anhydride is added dropwise with stirring. The reaction mixture is then stirred for several hours.
Isolation: The product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-pyrrol-1-yl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: 2-(1H-pyrrol-1-yl)ethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(1H-pyrrol-1-yl)ethyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(1H-pyrrol-1-yl)ethyl]acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, thereby influencing the activity of the target molecules. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(1H-pyrrol-1-yl)ethanamine: A precursor in the synthesis of N-[2-(1H-pyrrol-1-yl)ethyl]acetamide.
N-(2-pyridyl)acetamide: A structurally similar compound with a pyridine ring instead of a pyrrole ring.
N-(2-thienyl)acetamide: Contains a thiophene ring, offering different electronic properties compared to the pyrrole derivative.
Uniqueness
This compound is unique due to its specific combination of the pyrrole ring and the acetamide group. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Biological Activity
N-[2-(1H-pyrrol-1-yl)ethyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrole ring, which is known for its diverse biological activities. The molecular formula is CHNO, with a molecular weight of approximately 154.18 g/mol. Its structural characteristics allow it to interact with various biological targets, including enzymes and receptors.
The biological activity of this compound primarily stems from its ability to modulate enzyme activity and receptor interactions. It can act as an inhibitor or modulator by binding to active sites or allosteric sites on target proteins, influencing their function. This mechanism is crucial for its applications in drug design and development.
Anticancer Activity
Research has indicated that this compound exhibits promising anticancer properties. In vitro studies have shown that derivatives of this compound can significantly inhibit the growth of various cancer cell lines:
These findings suggest that modifications to the compound's structure can enhance its cytotoxic effects against specific cancer types.
Antioxidant Activity
This compound has also been evaluated for its antioxidant properties. Compounds with similar structures have demonstrated the ability to scavenge free radicals effectively, indicating potential protective effects against oxidative stress-related diseases . The DPPH radical scavenging method is commonly used to assess these activities, with results showing that certain derivatives outperform established antioxidants like ascorbic acid .
Antimicrobial Activity
The compound's derivatives have shown antibacterial activity against various pathogens. For instance, pyrrole-containing benzamide derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting potential as antibacterial agents .
Synthesis and Evaluation
A study focused on synthesizing novel derivatives of this compound explored their potential as selective acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's . The synthesized compounds showed varying degrees of inhibition, with some exhibiting IC values lower than existing treatments.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have been fundamental in optimizing the biological activity of this compound derivatives. Variations in substituents on the pyrrole ring or the acetamide group have been systematically analyzed to enhance potency against specific targets .
Properties
IUPAC Name |
N-(2-pyrrol-1-ylethyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-8(11)9-4-7-10-5-2-3-6-10/h2-3,5-6H,4,7H2,1H3,(H,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AINNREVYHRIRIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCN1C=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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